molecular formula C19H20N4O4 B2482524 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea CAS No. 2034565-94-9

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea

Cat. No.: B2482524
CAS No.: 2034565-94-9
M. Wt: 368.393
InChI Key: UKHDOTAUDUJNHS-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea is a synthetic urea-based compound designed for pharmaceutical and biological research. This molecule incorporates a 1,3-benzodioxole group, a moiety recognized for its ability to enhance metabolic stability and bioavailability in drug candidates . The core urea linkage (-NH-CO-NH-) bridges this group to a substituted ethyl chain featuring both 3,5-dimethylpyrazole and furan heterocycles. The pyrazole ring contributes to potential hydrogen-bonding interactions critical for target binding, while the furan group offers distinct electronic and spatial properties compared to its thiophene analog . Compounds with this ureido-pyrazole scaffold have demonstrated significant research interest in oncology, specifically for their potential to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of these kinases can lead to the suppression of tumor cell proliferation, making such derivatives valuable tools for investigating antitumor mechanisms . The structural architecture of this compound, characterized by multiple aromatic and heteroaromatic systems, suggests it is well-suited for probing protein-ligand interactions and structure-activity relationships (SAR) in medicinal chemistry programs. It is supplied as a high-purity material to ensure consistent and reliable results in experimental settings. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-12-8-13(2)23(22-12)15(16-4-3-7-25-16)10-20-19(24)21-14-5-6-17-18(9-14)27-11-26-17/h3-9,15H,10-11H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHDOTAUDUJNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The compound features a unique structural arrangement that includes:

  • A benzodioxole moiety.
  • A pyrazole ring.
  • A furan group.

This structural diversity is believed to contribute to its biological properties.

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may exert its effects through:

  • Enzyme inhibition : Targeting key enzymes involved in cellular pathways.
  • Receptor modulation : Interacting with various receptors to influence signaling pathways.

Cytotoxic Effects

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • In a study involving glioma cell lines, the compound showed an IC50 value of approximately 5.13 µM, indicating potent anti-cancer activity compared to standard chemotherapeutic agents like 5-FU (IC50 = 8.34 µM) .

The results suggest that the compound induces apoptosis and cell cycle arrest, particularly in the G0/G1 phase, which is critical for halting cancer cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
This compoundC6 glioma5.13Apoptosis induction
5-FUC6 glioma8.34Chemotherapeutic agent

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Research indicates that derivatives of pyrazole compounds often exhibit broad-spectrum antibacterial and antifungal properties due to their ability to disrupt microbial metabolic processes .

Study on Cytotoxicity

In a detailed investigation involving various synthesized derivatives of pyrazole-based compounds, researchers found that certain modifications enhanced cytotoxicity against specific cancer cell lines. The study highlighted the importance of structural features in determining the biological efficacy of these compounds .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target enzymes such as dihydrofolate reductase (DHFR). These studies revealed that specific functional groups within the compound play a crucial role in binding affinity and selectivity towards these enzymes .

Comparison with Similar Compounds

Structural Variations

  • Pyrazole vs. Pyrazoline: The target compound and 9a share a pyrazole ring, while compound 1 contains a pyrazoline (partially saturated) core.
  • Urea vs. Ketone Linkage: The target’s urea group (–NH–CO–NH–) contrasts with bk-EBDB’s cathinone-like ketone (–CO–) . Urea derivatives often exhibit stronger hydrogen-bonding capacity, favoring interactions with polar enzyme active sites.
  • Substituent Effects : The 3,5-dimethylpyrazole in the target compound introduces steric hindrance absent in 9a’s phenyl-substituted pyrazole. This may reduce off-target interactions but limit solubility .

Physicochemical Properties

  • Molecular Weight : The target compound (368.39 g/mol) is larger than analogs like 9a (270.33 g/mol), suggesting higher lipophilicity and possibly reduced oral bioavailability.

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